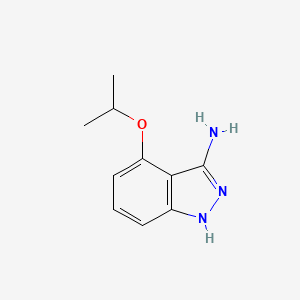

4-Isopropoxy-1H-indazol-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Isopropoxy-1H-indazol-3-amine is a derivative of indazole, a nitrogen-containing heterocyclic compound. Indazole derivatives are known for their diverse biological activities, including antitumor, anti-inflammatory, antibacterial, and antifungal properties . The unique structure of this compound makes it a valuable compound in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isopropoxy-1H-indazol-3-amine typically involves the following steps:

Formation of the Indazole Core: The indazole core can be synthesized through various methods, including the cyclization of hydrazones with aldehydes or ketones, or the reaction of o-phenylenediamine with carboxylic acids.

Introduction of the Isopropoxy Group: The isopropoxy group can be introduced through an alkylation reaction using isopropyl halides in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Amine Group Reactions

The amine at position 3 is a nucleophilic site, enabling diverse transformations:

-

Acylation : Reaction with acylating agents (e.g., chloroacetic anhydride) under alkaline conditions forms amides. This aligns with protocols used for indazole derivatives, where acylation enhances structural complexity and biological activity .

-

Alkylation : Reaction with alkyl halides or sulfonates can yield N-alkylated derivatives. For example, methylation or ethylation may improve pharmacokinetic properties .

-

Condensation Reactions : The amine can react with carbonyl compounds to form cyclic or extended structures, as seen in indazole-based heterocycles .

Isopropoxy Substituent Reactions

The isopropoxy group at position 4 may undergo:

-

Substitution : While ethers are less reactive than halides, harsh conditions (e.g., strong acids/bases) could displace the isopropoxy group, yielding hydroxyl or other substituted derivatives.

-

Hydrolysis : Acidic or basic hydrolysis could convert the ether to a phenol, though stability of the indazole ring under these conditions must be verified.

Indazole Ring Reactions

The bicyclic indazole framework may participate in:

-

Electrophilic Substitution : The amine group (strongly activating) directs electrophiles to adjacent positions. For instance, nitration or bromination could occur at positions 5 or 6.

-

Cycloaddition Reactions : The aromatic system might engage in [4+2] or [2+2] cycloadditions, though selectivity would depend on substituent effects.

Suzuki Coupling

If the compound contains a bromine or other halide at position 4, Suzuki coupling with boronic acid esters could introduce new substituents. This mirrors protocols used for indazole derivatives, where PdCl₂(dppf)₂ catalyzes efficient cross-coupling .

| Reagent | Conditions | Product |

|---|---|---|

| Boronic acid ester | PdCl₂(dppf)₂, Cs₂CO₃, 1,4-dioxane/H₂O | Substituted indazole hybrid |

Acylation

Alkaline acylation with chloroacetic anhydride or similar agents forms amides.

| Reagent | Conditions | Product |

|---|---|---|

| Chloroacetic anhydride | Alkaline (e.g., KOH) | Amide derivative |

Davis–Beirut Reaction Analogy

While not directly applicable, insights from the Davis–Beirut reaction (used for indazole synthesis) highlight the role of intermediates like nitrosoimines. For 4-Isopropoxy-1H-indazol-3-amine, analogous pathways may involve hemiaminal formation or tautomerization under specific conditions .

Stability and Reactivity

The isopropoxy group’s steric bulk may influence reaction selectivity. Solvent choice (e.g., isopropanol vs. ethanol) could modulate product distribution, as observed in indazolone synthesis .

Biological Implications

While reactivity data for this compound is sparse, indazole derivatives are known for:

Scientific Research Applications

Anticancer Properties

Research indicates that 4-Isopropoxy-1H-indazol-3-amine exhibits promising anticancer properties. Preliminary studies suggest that this compound may inhibit specific kinases involved in oncogenic signaling pathways, which are crucial for cancer cell proliferation and survival.

A comparative analysis of various indazole derivatives highlights that structural modifications can enhance their efficacy against cancer cell lines. For instance, compounds containing the indazole scaffold have shown activity against human lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cell lines .

Mechanistic Insights

The mechanism of action for this compound appears to involve the modulation of apoptosis pathways and cell cycle regulation. Studies have demonstrated that certain indazole derivatives can affect the expression of Bcl2 family members and the p53/MDM2 pathway, leading to increased apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the therapeutic potential of this compound. Variations in substituents at different positions on the indazole ring can lead to significant differences in biological activity. For example:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1H-Indazol-3-amine | Basic indazole structure | Antitumor activity |

| This compound | Isopropoxy substitution at position four | Kinase inhibition |

| 5-Bromo-1H-indazol-3-amine | Bromo substitution at position five | Enhanced selectivity against kinases |

This table illustrates how different substituents can influence the compound's efficacy and selectivity against specific targets .

Synthetic Pathways

The synthesis of this compound typically involves several steps, including:

- Formation of the indazole core through cyclization reactions.

- Introduction of the isopropoxy group via alkylation or substitution reactions.

- Purification processes to ensure high yields and purity for biological evaluation.

These synthetic methodologies are crucial for producing derivatives with enhanced biological properties, allowing for further exploration in preclinical studies .

Case Studies and Experimental Findings

Several case studies have evaluated the anticancer activity of this compound and related compounds:

Case Study 1: In Vitro Evaluation

A study assessed various indazole derivatives against human cancer cell lines using MTT assays to determine IC50 values. The results indicated that compounds with an isopropoxy group demonstrated superior inhibitory effects compared to those without this substitution .

Case Study 2: Mechanistic Studies

Further investigations revealed that treatment with this compound led to significant alterations in cell cycle progression and apoptosis markers in K562 cells, suggesting its potential as a therapeutic agent for leukemia .

Mechanism of Action

The mechanism of action of 4-Isopropoxy-1H-indazol-3-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

1H-indazole-3-amine: A core structure with similar biological activities.

4-Chloro-1H-indazol-3-amine: A derivative with different substituents that may exhibit varied biological properties.

5-Isopropoxy-1H-indazol-3-amine: A positional isomer with potential differences in activity and selectivity.

Uniqueness

4-Isopropoxy-1H-indazol-3-amine is unique due to its specific substitution pattern, which can influence its biological activity and selectivity. The presence of the isopropoxy group may enhance its solubility and bioavailability, making it a valuable compound for further research and development .

Biological Activity

4-Isopropoxy-1H-indazol-3-amine is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

This compound features an indazole core with an isopropoxy group at the 4-position. This unique substitution pattern influences its biological activity and selectivity towards various molecular targets.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Indazole with isopropoxy substitution | Kinase inhibition, anticancer properties |

The biological activity of this compound primarily involves its interaction with specific protein kinases. These kinases play crucial roles in cell signaling pathways related to cancer progression and other diseases. The compound has been shown to inhibit various kinases, contributing to its antiproliferative effects against cancer cell lines.

Antitumor Activity

Recent studies have evaluated the antitumor potential of this compound against several human cancer cell lines, including:

- K562 (chronic myeloid leukemia)

- A549 (lung cancer)

- PC-3 (prostate cancer)

- HepG2 (hepatoma)

In vitro assays demonstrated that this compound exhibits significant antiproliferative activity, with IC50 values indicating effective inhibition of cell growth compared to established chemotherapeutic agents like 5-fluorouracil .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that the isopropoxy group enhances the lipophilicity and cellular uptake of the compound, which may contribute to its increased potency against specific kinases. Variations in substituents on the indazole scaffold have shown to significantly affect biological activity, highlighting the importance of molecular design in drug development .

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

- Inhibition of Kinases : Research indicates that this compound effectively inhibits tyrosine kinases involved in tumor growth. For instance, docking studies suggest strong interactions between the compound and the ATP-binding pocket of FGFR1 (Fibroblast Growth Factor Receptor 1), with specific hydrogen bonding interactions enhancing its inhibitory effect .

- Cytotoxicity Assessment : The cytotoxic effects were assessed using MTT assays, where this compound demonstrated selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index .

- Potential Applications : Beyond oncology, this compound is being explored for its potential applications in treating autoimmune disorders due to its kinase inhibition properties. The inhibition of Syk kinase by derivatives of indazole has been linked to therapeutic effects in conditions such as rheumatoid arthritis and systemic lupus erythematosus .

Properties

IUPAC Name |

4-propan-2-yloxy-1H-indazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c1-6(2)14-8-5-3-4-7-9(8)10(11)13-12-7/h3-6H,1-2H3,(H3,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VATZYIRWFZDUJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC2=C1C(=NN2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.